Cyanidin-3-o-rhamnoside chloride

Vue d'ensemble

Description

Cyanidin-3-o-rhamnoside chloride is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. It is known for its vibrant red to purple color and is commonly found in berries such as blackberries, raspberries, and cranberries. This compound is of significant interest due to its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of cyanidin-3-o-rhamnoside chloride typically involves the extraction of cyanidin from natural sources followed by glycosylation. The glycosylation process attaches a rhamnose sugar to the cyanidin molecule. This can be achieved through enzymatic or chemical methods. Enzymatic glycosylation is preferred for its specificity and mild reaction conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from plant materials. Techniques such as solvent extraction, column chromatography, and crystallization are employed to purify the compound. Advances in biotechnology have also enabled the use of genetically modified microorganisms to produce this compound in a more sustainable and cost-effective manner .

Analyse Des Réactions Chimiques

Types of Reactions: Cyanidin-3-o-rhamnoside chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s structure, particularly the presence of hydroxyl groups and the glycosidic linkage .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can oxidize this compound, leading to the formation of quinones and other oxidized derivatives.

Reduction: Reducing agents like sodium borohydride can reduce the compound, typically targeting the carbonyl groups.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different chemical and biological properties, making them useful for various applications .

Applications De Recherche Scientifique

Health Benefits

Cyanidin-3-O-rhamnoside chloride exhibits numerous health benefits attributed to its antioxidant, anti-inflammatory, and anticancer properties.

- Antioxidant Activity : This compound has demonstrated strong radical scavenging capabilities, protecting cells from oxidative stress. Research indicates that it can reduce peroxynitrite-induced endothelial dysfunction, which is crucial for cardiovascular health .

- Anti-inflammatory Effects : Studies show that this compound can modulate inflammatory pathways, offering protective effects against chronic inflammation-related diseases .

- Anticancer Properties : The compound has been investigated for its potential in cancer prevention. It has been shown to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis .

Food Industry Applications

This compound is utilized in the food industry primarily as a natural colorant and preservative due to its stability and health benefits.

- Natural Colorant : Its vibrant color makes it an attractive option for natural food coloring, particularly in beverages and dairy products. Research has highlighted its effectiveness in maintaining color stability under various pH levels and temperatures .

- Preservative Properties : The antioxidant properties of this compound also contribute to extending the shelf life of food products by preventing lipid oxidation .

Agricultural Applications

In agriculture, this compound plays a role in plant health and development.

- Plant Growth Regulation : It has been shown to influence the growth patterns of certain plants by modulating metabolic pathways associated with flower pigmentation and development. For example, studies have revealed its impact on color differentiation in Scutellaria baicalensis flowers .

- Stress Resistance : The compound enhances plant resistance to environmental stresses, such as UV radiation and drought, by promoting antioxidant defense mechanisms .

Table 1: Summary of Key Findings on this compound

| Study | Application Focus | Key Findings |

|---|---|---|

| Wang et al. (2022) | Metabolomic Profiling | Identified biochemical pathways influenced by this compound in flower pigmentation. |

| Zannou et al. (2021) | Anthocyanin Extraction | Demonstrated effective extraction methods using environmentally friendly solvents; confirmed antioxidant activity. |

| PubMed Study (2003) | Cardiovascular Health | Showed protective effects against peroxynitrite-induced endothelial dysfunction in human cells. |

Mécanisme D'action

The mechanism of action of cyanidin-3-o-rhamnoside chloride involves several molecular targets and pathways:

Antioxidant Activity: The compound neutralizes free radicals by donating hydrogen atoms from its hydroxyl groups, thereby preventing oxidative damage to cells.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Anti-cancer Properties: this compound induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt pathway.

Comparaison Avec Des Composés Similaires

Cyanidin-3-o-rhamnoside chloride is unique among anthocyanins due to its specific glycosylation pattern. Similar compounds include:

Cyanidin-3-o-glucoside: Found in black rice and purple corn, known for its strong antioxidant properties.

Cyanidin-3-o-galactoside: Present in apples and cherries, also exhibits antioxidant and anti-inflammatory effects.

Cyanidin-3-o-rutinoside: Found in black raspberries, known for its anti-cancer and cardioprotective properties.

Each of these compounds shares a similar anthocyanin backbone but differs in the attached sugar moiety, which influences their solubility, stability, and biological activity.

Activité Biologique

Cyanidin-3-O-rhamnoside chloride (Cy3R) is a prominent anthocyanin widely recognized for its potential health benefits and biological activities. This article provides a comprehensive overview of the biological activity of Cy3R, highlighting its antioxidant, anti-inflammatory, cardioprotective, and anticancer properties, supported by various studies and data tables.

This compound has the molecular formula and is classified as an anthocyanin, which are water-soluble pigments found in many fruits and vegetables. These compounds are known for their vibrant colors and health-promoting properties.

Antioxidant Activity

The antioxidant capacity of Cy3R has been extensively studied. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells. The mechanism involves the donation of electrons to reactive oxygen species (ROS), neutralizing their harmful effects.

Table 1: Antioxidant Activity of this compound

Anti-inflammatory Effects

Cy3R exhibits notable anti-inflammatory properties, which have been validated through various in vivo and in vitro studies. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, contributing to its therapeutic potential against inflammatory diseases.

Case Study: Heart Protection Against Oxidative Stress

In a study involving male rats exposed to oxidative stress, treatment with Cy3R resulted in significant reductions in cardiac enzyme levels (troponin, LDH, CK-MB) compared to control groups. Histological examinations revealed improved cardiac tissue integrity with reduced inflammation.

Table 2: Effects of this compound on Cardiac Enzymes

| Group | Troponin (ng/mL) | LDH (U/I) | CK-MB (ng/mL) |

|---|---|---|---|

| Control | 5.67 ± 0.82 | 210 ± 20 | 12.5 ± 1.5 |

| Cy3R (50 mg/kg) | 3.12 ± 0.45 | 150 ± 15 | 8.2 ± 1.0 |

| Cy3R (70 mg/kg) | 2.90 ± 0.40 | 130 ± 10 | 7.5 ± 0.8 |

Cardioprotective Effects

Research indicates that Cy3R can protect against heart damage caused by oxidative stress and inflammation, making it a candidate for cardiovascular health improvement.

- Inhibition of Oxidative Stress : Cy3R reduces the production of ROS.

- Regulation of Inflammatory Pathways : It modulates NF-kB signaling pathways.

- Enhanced Endothelial Function : Improves nitric oxide bioavailability, promoting vascular health.

Anticancer Properties

Emerging studies suggest that Cy3R may exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways.

Research Findings

A study demonstrated that Cy3R significantly inhibited the proliferation of breast cancer cells via modulation of cell cycle regulators and apoptosis-related proteins.

Table 3: Anticancer Activity of this compound

| Cancer Type | IC50 Value (µM) | Mechanism |

|---|---|---|

| Breast Cancer | 25 | Induction of apoptosis |

| Colon Cancer | 30 | Cell cycle arrest |

| Prostate Cancer | 28 | Inhibition of migration |

Propriétés

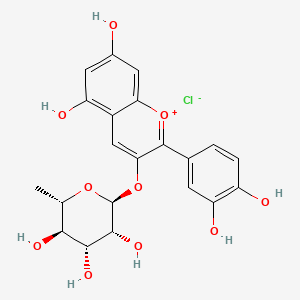

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10.ClH/c1-8-17(26)18(27)19(28)21(29-8)31-16-7-11-13(24)5-10(22)6-15(11)30-20(16)9-2-3-12(23)14(25)4-9;/h2-8,17-19,21,26-28H,1H3,(H3-,22,23,24,25);1H/t8-,17-,18+,19+,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZWDYRLDSHCLB-BMFPEYJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38533-30-1 | |

| Record name | Cyanidin 3-rhamnoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38533-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q1: What is the significance of Cyanidin 3-rhamnoside in acerola fruit?

A1: Cyanidin 3-rhamnoside is a major anthocyanin found in acerola fruit (Malpighia emarginata DC). [, , ] Studies have shown that it significantly contributes to the fruit's vibrant red color and potent antioxidant properties. [, ]

Q2: Beyond acerola, where else is Cyanidin 3-rhamnoside found naturally?

A3: Cyanidin 3-rhamnoside has been identified as a major anthocyanin in blood orange juice. [] Its presence contributes to the characteristic color of the juice.

Q3: What analytical techniques are used to identify and quantify Cyanidin 3-rhamnoside?

A5: Researchers primarily employ High-Performance Liquid Chromatography (HPLC) coupled with various detectors like Diode Array (DAD) and Mass Spectrometry (MS/MS) to identify and quantify Cyanidin 3-rhamnoside. [, , ] This technique allows for the separation and precise measurement of this anthocyanin in complex mixtures.

Q4: How does the presence of ascorbic acid impact the stability of Cyanidin 3-rhamnoside?

A6: Research indicates that ascorbic acid, while a potent antioxidant itself, can have a detrimental effect on the stability of anthocyanins like Cyanidin 3-rhamnoside, leading to color degradation over time. [] This highlights the need for specific formulation strategies to maintain the color and stability of products containing both compounds.

Q5: Are there any computational studies exploring the bioactivity of Cyanidin 3-rhamnoside?

A7: Although not directly focusing on Cyanidin 3-rhamnoside, a study on Sudanese roselle used in silico methods to investigate the xanthine oxidase (XO) inhibitory activity of closely related anthocyanins. [] Such computational approaches can offer insights into potential mechanisms of action and guide further research.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.